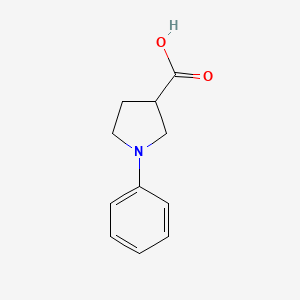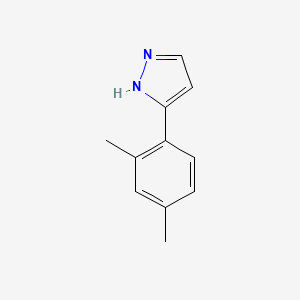
Methyl 3-(3-piperidinyl)propanoate hydrochloride
説明
“Methyl 3-(3-piperidinyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 874365-37-4 . It has a molecular weight of 207.7 . It is a solid substance at room temperature . The compound is also known as MPHP.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H17NO2.ClH/c1-12-9 (11)5-4-8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 207.7 . The compound should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Solid-State Characterization in Pharmaceutical Sciences
Methyl 3-(3-piperidinyl)propanoate hydrochloride shares similarities with local anesthetic drugs like falicaine hydrochloride, characterized for their solid phases and thermodynamic stability. This characterization is crucial in the pharmaceutical industry for ensuring the quality and efficacy of drugs (Schmidt, 2005).
Role in Acetylcholinesterase Inhibition
Compounds structurally related to this compound, such as 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, have been found to be potent inhibitors of acetylcholinesterase. This enzyme inhibition is significant in the context of Alzheimer’s disease and other neurological disorders (Nagel et al., 1995).
Development of Anticonvulsant and Antinociceptive Drugs
Studies on compounds derived from this compound, focusing on their anticonvulsant and antinociceptive activities, contribute to the development of new drugs for epilepsy and pain management. These studies involve the synthesis and screening of new chemical entities for their efficacy in preclinical models (Kamiński et al., 2016).
Enhancing Cognitive Performance
Research on similar compounds indicates their potential in enhancing cognitive performance, particularly in spatial learning and memory. This opens avenues for developing novel cognitive enhancers based on structural analogs of this compound (Fontana et al., 1997).
Antitumor Properties
Studies also show that structurally related compounds exhibit significant antitumor effects, inhibiting the growth of various types of transplant carcinomas in animal models. This suggests a potential role for this compound in oncological research (Fu, 2004).
Herbicidal and Plant Growth Regulatory Activities
In agricultural research, compounds analogous to this compound have been investigated for their herbicidal and plant growth regulatory activities, suggesting potential applications in crop management (Shimabukuro et al., 1978).
Safety and Hazards
特性
IUPAC Name |
methyl 3-piperidin-3-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)5-4-8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGGAKLPBUNWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



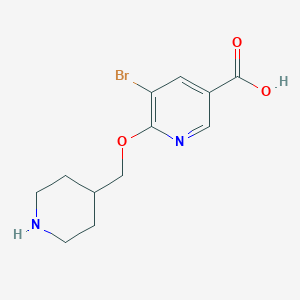
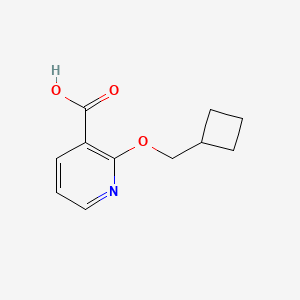

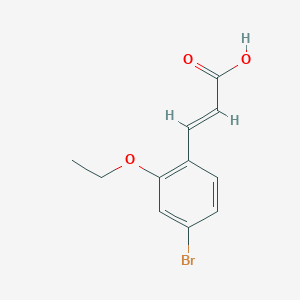


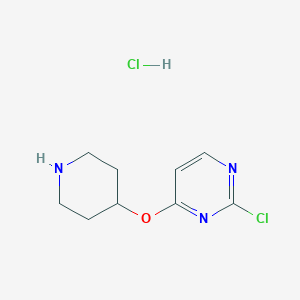
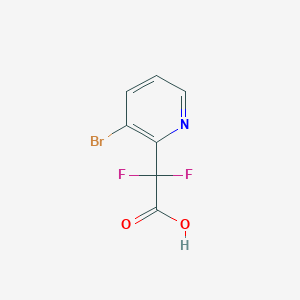


![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)
